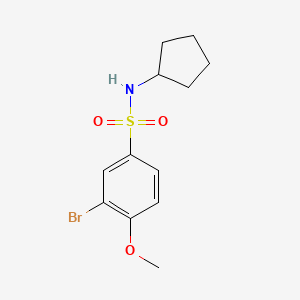

3-bromo-N-cyclopentyl-4-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

3-bromo-N-cyclopentyl-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO3S/c1-17-12-7-6-10(8-11(12)13)18(15,16)14-9-4-2-3-5-9/h6-9,14H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUJSLLQDLDHOPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2CCCC2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-bromo-N-cyclopentyl-4-methoxybenzenesulfonamide typically involves the bromination of N-cyclopentyl-4-methoxybenzenesulfonamide. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like carbon tetrachloride (CCl4) and light . Industrial production methods may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

3-bromo-N-cyclopentyl-4-methoxybenzenesulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.

Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction Reactions: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-bromo-N-cyclopentyl-4-methoxybenzenesulfonamide is used in various scientific research applications, including:

Drug Discovery: It serves as a building block for the synthesis of potential pharmaceutical compounds.

Materials Science: It is used in the development of new materials with specific properties.

Organic Synthesis: It is employed as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism by which 3-bromo-N-cyclopentyl-4-methoxybenzenesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The bromine atom and the sulfonamide group play crucial roles in its reactivity and interactions with other molecules. The compound may act as an electrophile or nucleophile in various chemical reactions, depending on the reaction conditions .

Comparison with Similar Compounds

3-bromo-N-cyclopentyl-4-methoxybenzenesulfonamide can be compared with similar compounds such as:

N-cyclopentyl-4-methoxybenzenesulfonamide: Lacks the bromine atom, making it less reactive in certain substitution reactions.

3-bromo-4-methoxybenzenesulfonamide: Lacks the cyclopentyl group, affecting its steric properties and reactivity.

3-bromo-N-cyclopentylbenzenesulfonamide: Lacks the methoxy group, influencing its electronic properties and reactivity.

These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct reactivity and applications.

Biological Activity

3-Bromo-N-cyclopentyl-4-methoxybenzenesulfonamide (CAS No. 358665-65-3) is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom, a cyclopentyl group, and a methoxy group attached to a benzenesulfonamide core. The general structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. It is hypothesized that:

- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit certain enzymes by mimicking the structure of para-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis.

- Receptor Modulation : The compound may also interact with various receptors involved in cellular signaling pathways, influencing processes such as apoptosis and inflammation.

Pharmacological Activity

Recent studies have highlighted several pharmacological activities associated with this compound:

- Antimicrobial Activity : Preliminary data suggest that this compound exhibits antimicrobial properties against both gram-positive and gram-negative bacteria, making it a candidate for further development as an antibiotic agent.

- Antitumor Potential : Research indicates potential antitumor effects, with studies demonstrating the compound's ability to induce apoptosis in cancer cell lines. This effect is likely mediated through the modulation of signaling pathways related to cell survival and proliferation.

Research Findings and Case Studies

-

Antibacterial Efficacy :

- A study evaluated the antibacterial activity against various strains of bacteria, showing significant inhibition zones compared to control groups. This suggests that the compound could serve as a lead for developing new antibiotics.

-

Antitumor Studies :

- In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in decreased cell viability and increased markers of apoptosis (e.g., caspase activation).

-

Toxicological Assessment :

- Toxicity studies conducted on animal models indicated a favorable safety profile at therapeutic doses, with minimal adverse effects observed on liver and kidney functions.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Bromine, cyclopentyl, methoxy | Antibacterial, antitumor |

| N-Cyclopropyl-4-methoxybenzenesulfonamide | Cyclopropyl instead of cyclopentyl | Limited antibacterial activity |

| N-Cyclohexyl-4-methoxybenzenesulfonamide | Cyclohexyl group | Similar antimicrobial properties |

Q & A

What are the critical synthetic strategies and analytical techniques for confirming the structure of 3-bromo-N-cyclopentyl-4-methoxybenzenesulfonamide?

Basic Research Focus

The synthesis of brominated sulfonamides typically involves sulfonylation of the cyclopentylamine moiety under controlled temperatures (e.g., 0–5°C) and inert atmospheres (e.g., nitrogen) to prevent oxidation or decomposition of reactive intermediates . Key steps include the sequential introduction of methoxy and bromo groups via nucleophilic substitution or electrophilic aromatic substitution. Post-synthesis, structural confirmation relies on ¹H/¹³C NMR spectroscopy to verify substituent positions and high-resolution mass spectrometry (HRMS) to validate molecular mass. For example, the benzenesulfonamide core’s electronic environment can be analyzed using 2D NMR (COSY, HSQC) to resolve overlapping signals in complex regions .

How do solvent polarity and reaction temperature influence the sulfonylation efficiency in synthesizing this compound?

Basic Research Focus

Solvent choice directly impacts reaction kinetics and regioselectivity. Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonylation rates by stabilizing charged intermediates, while non-polar solvents (e.g., toluene) may favor sterically controlled pathways . Temperature optimization (e.g., 25–60°C) balances reaction speed and side-product formation. For instance, elevated temperatures accelerate bromine substitution but risk decomposition of the methoxy group. Kinetic studies using time-resolved HPLC or in-situ IR spectroscopy can identify optimal conditions .

What mechanistic insights exist for bromine substitution reactions in structurally related benzenesulfonamides?

Advanced Research Focus

Bromine substituents in sulfonamides often participate in electrophilic aromatic substitution (EAS) or radical-mediated pathways , depending on reaction conditions. Isotopic labeling (e.g., ⁸¹Br/⁷⁹Br) and kinetic isotope effect (KIE) studies can distinguish between these mechanisms . For example, EAS dominates in acidic media, where bromine acts as an electrophile, while light-initiated radical pathways are prevalent in non-polar solvents. Computational studies (DFT) further elucidate transition states and charge distribution during substitution .

How can computational modeling predict the binding affinity of this compound with cyclooxygenase-2 (COX-2) or other enzymatic targets?

Advanced Research Focus

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations assess interactions between the sulfonamide’s sulfonyl group and enzymatic active sites. For instance, the bromine atom’s electron-withdrawing effect may enhance hydrogen bonding with COX-2’s Arg120 residue. Free-energy perturbation (FEP) calculations quantify binding energy differences between analogs, guiding structure-activity relationship (SAR) optimization . Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) is recommended to corroborate computational predictions .

How can researchers resolve contradictions in reported biological activities of brominated sulfonamides across studies?

Data Contradiction Analysis

Discrepancies in bioactivity (e.g., IC₅₀ values) often arise from variations in cell lines , assay conditions (e.g., pH, serum concentration), or impurities in test compounds. To mitigate this:

- Conduct dose-response assays under standardized conditions (e.g., CLSI guidelines).

- Use high-purity samples (≥95%, confirmed by HPLC) and include positive controls (e.g., celecoxib for COX-2 inhibition).

- Perform meta-analyses of structural analogs to identify trends in substituent effects (e.g., methoxy vs. ethoxy groups) .

What strategies improve the solubility and bioavailability of this compound for in vivo studies?

Advanced Research Focus

Brominated sulfonamides often exhibit poor aqueous solubility due to hydrophobic substituents. Strategies include:

- Salt formation (e.g., sodium or hydrochloride salts) to enhance polarity.

- Co-solvent systems (PEG 400/water) or nanoparticle encapsulation (liposomes) to improve dissolution.

- Prodrug design (e.g., esterification of the methoxy group) for passive diffusion across membranes. Monitor bioavailability via LC-MS/MS pharmacokinetic profiling .

What are the emerging applications of this compound in targeting protein-protein interactions (PPIs)?

Advanced Research Focus

The compound’s rigid benzenesulfonamide scaffold and halogen bonding capabilities make it a candidate for disrupting PPIs. For example:

- CRISPR-Cas9 inhibition : The bromine atom may intercalate into DNA-protein interfaces.

- p53-MDM2 interaction : Methoxy and cyclopentyl groups provide steric hindrance to block binding.

Validate using fluorescence polarization (FP) or biolayer interferometry (BLI) to measure disruption efficacy .

How does the cyclopentyl group influence the compound’s conformational stability and metabolic resistance?

Advanced Research Focus

The cyclopentyl moiety imposes restricted rotation , reducing entropic penalties during target binding. Metabolic stability studies (e.g., liver microsome assays) show that bulky N-substituents like cyclopentyl slow CYP450-mediated oxidation compared to smaller groups (e.g., methyl). X-ray crystallography of the compound bound to cytochrome P450 enzymes reveals steric clashes that impede metabolic degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.